molecular formula C11H13N3OS B14326990 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-46-1

1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B14326990
CAS No.: 105734-46-1
M. Wt: 235.31 g/mol
InChI Key: NZJRXBWCXXWFOX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 2-aminobenzenethiol with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to the disruption of essential cellular processes. Additionally, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea stands out due to its unique combination of an ethyl group and a methyl-substituted benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

105734-46-1

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

1-ethyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C11H13N3OS/c1-3-12-11(15)13-10-8-6-7(2)4-5-9(8)16-14-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15)

InChI Key

NZJRXBWCXXWFOX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NSC2=C1C=C(C=C2)C

Origin of Product

United States

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